Actinofuranone B
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Overview
Description
Actinofuranone B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Isolation and Characterization
Actinofuranone B is a polyketide isolated from the marine-derived Streptomyces strain CNQ766. Its structure was elucidated using NMR and other spectroscopic data, and its stereochemistry was determined through NOE data analysis and the Mosher's method (Cho et al., 2006).
Cytotoxicity Studies
Although Actinofuranone B specifically was not highlighted for cytotoxicity, closely related compounds like Actinofuranone C have been studied for their cytotoxic properties against cancer cells, such as the murine B16 melanoma cell line (Yang et al., 2019).
Bioactive Metabolites from Actinomycetes
Actinofuranones, as part of a larger group of metabolites produced by actinomycetes, have been studied for their diverse biological activities. This research is part of a broader exploration into the therapeutic applications of actinobacteria and their role in bioremediation and ecological balance (Singh & Dubey, 2018).
Anti-Inflammatory Effects
Actinofuranones D-I, isolated from Streptomyces gramineus, were studied for their anti-inflammatory effects. These compounds showed the ability to inhibit nitric oxide production and reduce proinflammatory cytokines in macrophage cells, suggesting potential anti-inflammatory applications (Ma et al., 2018).
properties
Product Name |
Actinofuranone B |
---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-hydroxy-5-[(1E,5E,7E,9R,10R,11E)-10-hydroxy-5,9,11-trimethyltrideca-1,5,7,11-tetraenyl]-2,4-dimethylfuran-3-one |
InChI |
InChI=1S/C22H32O4/c1-7-16(3)20(23)17(4)13-10-12-15(2)11-8-9-14-19-18(5)21(24)22(6,25)26-19/h7,9-10,12-14,17,20,23,25H,8,11H2,1-6H3/b13-10+,14-9+,15-12+,16-7+/t17-,20+,22?/m1/s1 |
InChI Key |
XRIPEGMJVMSEPF-MDLSLLCYSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC/C=C/C1=C(C(=O)C(O1)(C)O)C)O |
Canonical SMILES |
CC=C(C)C(C(C)C=CC=C(C)CCC=CC1=C(C(=O)C(O1)(C)O)C)O |
synonyms |
actinofuranone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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